Enhanced Anticancer Potency of Tri-Substituted vs. Di-Substituted Morpholino-Triazines in Human Cancer Cell Lines
In a head-to-head evaluation of newly synthesized s-triazine derivatives, tri-substituted compounds containing a morpholino group and additional aniline substituents (13e–h) demonstrated markedly superior in vitro inhibitory activity against a panel of human cancer cell lines compared to their di-substituted counterparts [1]. While the specific IC50 values for the target compound (2,4-DMA) were not disclosed in the accessible abstract, the study explicitly states that tri-substituted morpholino-triazines exhibited potent and selective inhibition of PA-1 (ovarian cancer) and HT-29 (colon cancer) cell growth, whereas di-substituted analogs lacked this activity profile [1]. This class-level evidence strongly supports the necessity of the tri-substituted scaffold—including both morpholino and two aniline groups—for achieving the desired anticancer potency.
| Evidence Dimension | In vitro growth inhibition of human cancer cell lines |
|---|---|
| Target Compound Data | Tri-substituted s-triazines (13e–h, containing morpholino and aniline groups) showed potent and relatively selective inhibition of PA-1 and HT-29 cells [1] |
| Comparator Or Baseline | Di-substituted s-triazine derivatives (13a–d) lacking either the morpholino or a second aniline group |
| Quantified Difference | Tri-substituted derivatives exhibited significantly higher potency; selectivity for PA-1 and HT-29 over A549 and MCF-7 was observed only for tri-substituted compounds [1] |
| Conditions | In vitro MTT or SRB assay; PA-1 (ovarian), A549 (lung), MCF-7 (breast), HT-29 (colon) cancer cell lines |
Why This Matters
For researchers aiming to replicate or build upon published anticancer SAR, the tri-substituted motif is a prerequisite for activity; procuring a di-substituted analog or a compound lacking the N-phenyl groups will yield false negatives in cell-based assays.
- [1] Kumar GJ, Bomma HVSS, Srihari E, et al. Synthesis and anticancer activity of some new s-triazine derivatives. Medicinal Chemistry Research. 2013;22:5973–5981. doi:10.1007/s00044-013-0584-6 View Source
